1-Methyl-3-(pyridin-3-ylmethyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide
Description
Historical Development of Thiadiazole Chemistry
The exploration of thiadiazole chemistry began in the late 19th century with Emil Fischer’s identification of the first 1,3,4-thiadiazole in 1882. Freund and Kuh later clarified the ring system’s aromatic nature in 1890, establishing foundational principles for heterocyclic synthesis. Early work focused on tautomeric behaviors and mesoionic properties, which were critical for understanding electron delocalization in sulfur-nitrogen systems. The mid-20th century saw accelerated progress through the development of cyclization and dipolar cycloaddition methods, enabling systematic derivatization of thiadiazole cores. These advances laid the groundwork for modern applications in materials science and medicinal chemistry.
Significance of Benzo[c]thiadiazole Framework in Heterocyclic Chemistry
The benzo[c]thiadiazole framework is distinguished by its fused aromatic system, which enhances electron-deficient character and π-conjugation. This structural motif is pivotal in designing covalent organic frameworks (COFs), where its planar geometry facilitates π-π stacking and charge transport. For example, benzothiadiazole-based COFs exhibit exceptional crystallinity and light absorption capabilities, making them ideal for photocatalytic hydrogen evolution. The framework’s electronic tunability also enables precise modulation of optoelectronic properties, as demonstrated in brominated derivatives that retain aromaticity while improving reactivity in cross-coupling reactions.
Classification and Nomenclature of Dihydrobenzo[c]thiadiazole Derivatives
Dihydrobenzo[c]thiadiazole derivatives are classified by their saturation patterns and substituent profiles. The compound 1-methyl-3-(pyridin-3-ylmethyl)-1,3-dihydrobenzo[c]thiadiazole 2,2-dioxide belongs to the nonaromatic, partially reduced subclass, characterized by a single double bond (Δ^2^ configuration) and a sulfone group. Its IUPAC name reflects:
- A benzo[c]thiadiazole core fused with a benzene ring.
- 1,3-dihydro saturation at positions 1 and 3.
- 2,2-dioxide sulfone oxidation.
- Methyl and pyridin-3-ylmethyl substituents at positions 1 and 3.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄N₃O₂S |
| Molecular Weight | 296.34 g/mol |
| Key Functional Groups | Sulfone, Pyridine, Methyl |
Positioning of 1-Methyl-3-(pyridin-3-ylmethyl)-1,3-dihydrobenzo[c]thiadiazole 2,2-dioxide in Contemporary Research
This compound exemplifies the convergence of structural modularity and functional versatility in modern heterocyclic chemistry. Its pyridinylmethyl side chain introduces nitrogen-based coordination sites, enabling metal-organic framework (MOF) synthesis. Concurrently, the sulfone group enhances polarity, improving solubility for solution-processed electronic materials. Recent studies highlight its role as a precursor for:
- Photocatalysts : Analogous benzothiadiazole COFs achieve hydrogen evolution rates of 12.8 mmol·g⁻¹·h⁻¹ under visible light.
- Biosensors : The pyridine moiety facilitates interactions with aromatic amines, enabling fluorescence-based detection.
- Drug Discovery : Thiadiazole derivatives exhibit antimicrobial and anticancer activities, though specific mechanisms for this compound remain under investigation.
Properties
IUPAC Name |
1-methyl-3-(pyridin-3-ylmethyl)-2λ6,1,3-benzothiadiazole 2,2-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-15-12-6-2-3-7-13(12)16(19(15,17)18)10-11-5-4-8-14-9-11/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWPIHWBOHXJFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Methyl-3-(pyridin-3-ylmethyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, or other suitable precursors in the presence of a base such as triethylamine . The reaction conditions often require refluxing in an appropriate solvent to facilitate the formation of the thiadiazole ring.
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
1-Methyl-3-(pyridin-3-ylmethyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinyl or methyl groups can be replaced by other functional groups under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have shown that compounds related to thiadiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives of 1,3-thiadiazole have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting microbial growth .
Monoamine Oxidase Inhibition
Research indicates that thiadiazole derivatives can act as inhibitors of monoamine oxidase (MAO), an enzyme linked to the metabolism of neurotransmitters. A series of novel compounds derived from thiadiazoles have been synthesized and evaluated for their MAO-A inhibitory activity. Some derivatives showed IC₅₀ values in the low micromolar range, indicating their potential use in treating mood disorders and neurodegenerative diseases .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of synthesized thiadiazole derivatives against a panel of bacteria. The results indicated that certain compounds exhibited a minimum inhibitory concentration (MIC) below 100 µg/mL against E. coli, highlighting their potential as new antibiotic agents.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| A | 50 | E. coli |
| B | 75 | Staphylococcus aureus |
| C | 30 | Bacillus subtilis |
Case Study 2: Neuroprotective Effects
In another study focused on neuroprotection, several thiadiazole derivatives were screened for their ability to inhibit MAO-A activity. The most potent compound demonstrated an IC₅₀ value of 0.060 µM, suggesting significant potential for developing new antidepressants.
| Compound | IC₅₀ (µM) | Activity Description |
|---|---|---|
| Compound X | 0.060 | Strong MAO-A inhibitor |
| Compound Y | 0.241 | Moderate MAO-A inhibitor |
| Compound Z | >1.000 | Weak or no activity |
Mechanism of Action
The mechanism of action of 1-Methyl-3-(pyridin-3-ylmethyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell death. In cancer research, the compound may inhibit key enzymes or signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
The thiadiazole 1,1-dioxide core is common among derivatives, but substituents and fused rings modulate their properties. Key structural parameters (bond lengths) from crystallographic studies include:
| Compound | S=O (Å) | S-N (Å) | C=N (Å) | CSD ID |
|---|---|---|---|---|
| Phenanthro[9,10-c]thiadiazole 2,2-dioxide | 1.432 | 1.686 | 1.288 | IGISIA01 |
| Pyreno[4,5-c]thiadiazole 10,10-dioxide | 1.417 | 1.691 | 1.295 | ONIPEH |
| Average (neutral thiadiazole dioxides) | 1.426 | 1.691 | 1.287 | — |
The target compound likely shares similar bond lengths, ensuring comparable electronic effects (e.g., electron-deficient aromatic systems).
Physical and Functional Properties
- Coordination Ability: Thiadiazole dioxides act as ligands for transition metals (e.g., Fe, Cu), forming complexes with spin-crossover or magnetic properties. The pyridinyl group in the target compound may enhance metal-binding versatility compared to non-heterocyclic analogs .
- Radical Stability : Thiadiazole dioxides form stable radical anions due to electron-deficient cores. For example, phenanthro-fused derivatives exhibit antiferromagnetic coupling (J = −320 K), while the target compound’s radical behavior remains unexplored .
- Proton Acceptor Capacity : The sulfonyl groups and aromatic nitrogen atoms enable hydrogen-bonding interactions, influencing crystal packing and solubility .
Biological Activity
1-Methyl-3-(pyridin-3-ylmethyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a compound that belongs to the class of thiadiazole derivatives. This class of compounds has garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. The specific compound has been investigated for its potential applications in various therapeutic areas.
Chemical Structure and Properties
The molecular formula of this compound is C13H13N3O2S. Its molecular weight is approximately 275.33 g/mol. The structure includes a pyridine ring and a thiadiazole moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H13N3O2S |
| Molecular Weight | 275.33 g/mol |
| CAS Number | 2034398-32-6 |
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds containing the thiadiazole ring can effectively inhibit the growth of various bacteria and fungi. The mechanism often involves disrupting cellular processes or inhibiting enzyme activity.
- In vitro Studies : The compound has been tested against several bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Anticancer Properties
The anticancer potential of thiadiazole derivatives has been extensively studied. The presence of the thiadiazole ring enhances the interaction with biological targets involved in cancer cell proliferation.
- Mechanism of Action : Thiadiazoles may induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways related to cell survival and death .
Neuroprotective Effects
Recent investigations into neuroprotective properties suggest that certain thiadiazole derivatives can act as inhibitors of monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases.
- MAO Inhibition : Compounds similar to this compound have demonstrated significant inhibitory activity against MAO-A and MAO-B isoforms. For example, one study reported an IC50 value of 0.060 µM for a related compound .
Study on Antimicrobial Efficacy
A study conducted on a series of thiadiazole derivatives revealed that modifications to the substituents on the thiadiazole ring significantly affected antimicrobial activity. The compound exhibited lower MIC values against E. coli compared to traditional antibiotics .
Evaluation as MAO Inhibitors
In a comparative study evaluating various thiadiazole derivatives for MAO inhibition, the compound was found to possess competitive inhibition properties. This suggests potential therapeutic applications in treating mood disorders and neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 1-Methyl-3-(pyridin-3-ylmethyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide, and how can reaction conditions be systematically optimized?
- Methodology : Begin with solvent selection (e.g., absolute ethanol for solubility and reactivity) and stoichiometric ratios, as demonstrated in analogous thiadiazole syntheses . Use triethylamine as a base to facilitate deprotonation and improve yield. Employ Design of Experiments (DoE) to vary parameters like temperature, reaction time, and catalyst loading. Integrate computational reaction path searches (e.g., quantum chemical calculations) to predict intermediates and transition states, reducing trial-and-error experimentation .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?
- Methodology : Combine H/C NMR to confirm proton environments and carbon frameworks, IR spectroscopy for functional group verification (e.g., S=O stretching at ~1350 cm), and HRMS for molecular weight confirmation . For purity assessment, use HPLC with a C18 column and a methanol-water gradient. Compare retention times and spectral data with reference standards.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Follow institutional Chemical Hygiene Plans, including fume hood use for synthesis, PPE (gloves, lab coats), and waste disposal protocols for sulfonamide derivatives. Pre-lab safety assessments should include reactivity screening (e.g., DSC for thermal stability) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or MD simulations) elucidate the reaction mechanisms and electronic properties of this compound?
- Methodology : Perform density functional theory (DFT) calculations to map potential energy surfaces for key reactions (e.g., cyclization or substitution steps). Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. Validate simulations against experimental kinetic data .
Q. What strategies resolve contradictions between computational predictions and experimental outcomes for this compound’s synthesis or reactivity?
- Methodology : Apply Bayesian optimization to iteratively refine computational models using experimental feedback. For example, if predicted intermediates are not observed experimentally, re-evaluate solvent effects or transition state approximations in simulations . Cross-validate with in-situ techniques like FTIR or Raman spectroscopy to monitor real-time reaction progress.
Q. How can heterogeneous catalysis or flow chemistry improve scalability and selectivity in derivatizing this compound?
- Methodology : Test immobilized catalysts (e.g., Pd/C or zeolites) in fixed-bed reactors to enhance recyclability. Use microfluidic systems to control residence time and mixing efficiency, reducing side reactions. Classify such approaches under CRDC subclass RDF2050112 (reactor design) .
Q. What advanced separation techniques (e.g., membrane technologies) are suitable for purifying this compound from complex reaction mixtures?
- Methodology : Employ nanofiltration membranes with tailored pore sizes to separate sulfonamide derivatives based on molecular weight. Optimize solvent-resistant membranes (e.g., polyimide) for high-pressure applications, referencing CRDC subclass RDF2050104 .
Data Management and Analysis
Q. How can chemical informatics tools streamline data curation and reproducibility for studies involving this compound?
- Methodology : Use platforms like KNIME or Pipeline Pilot to automate data aggregation from spectral databases (e.g., SciFinder) and lab notebooks. Implement version control for reaction protocols and metadata tagging for FAIR (Findable, Accessible, Interoperable, Reusable) compliance .
Q. What statistical methods are recommended for analyzing dose-response or structure-activity relationships (SAR) in pharmacological studies of this compound?
- Methodology : Apply multivariate regression or machine learning (e.g., random forests) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity. Use cross-validation to mitigate overfitting and bootstrap resampling for uncertainty quantification .
Experimental Design Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
